molecular formula C17H14Cl2O3S B2678023 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid CAS No. 301193-78-2

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid

Cat. No. B2678023
CAS RN: 301193-78-2
M. Wt: 369.26
InChI Key: PGWIGYLPUIXBGD-UHFFFAOYSA-N
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Description

“2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid” is a chemical compound with the CAS Number: 301193-78-2 . It has a molecular weight of 369.262 .


Molecular Structure Analysis

The molecular formula of this compound is C17H14Cl2O3S . The InChI code is 1S/C18H17ClO4S/c1-2-23-14-7-3-12 (4-8-14)16 (20)11-17 (18 (21)22)24-15-9-5-13 (19)6-10-15/h3-10,17H,2,11H2,1H3, (H,21,22) .


Physical And Chemical Properties Analysis

This compound has a density of 1.4±0.1 g/cm3 . Its boiling point is 560.9±50.0 °C at 760 mmHg . The melting point information is not available . The flash point is 293.0±30.1 °C .

Scientific Research Applications

Synthesis and Chemical Properties

Research has demonstrated innovative synthesis techniques and explored the chemical properties of compounds related to 2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid. For instance, Watanabe et al. (2010) detailed the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting the compound's stability and potential in chemiluminescence applications Watanabe et al., 2010. Additionally, studies on the complete genome sequence of Novosphingobium resinovorum SA1, capable of degrading sulfanilic acid and its derivatives, offer insights into biodegradation pathways Hegedűs et al., 2017.

Antiviral Activity

Research into antiviral properties of related compounds has been significant. Chen et al. (2010) synthesized new derivatives displaying anti-tobacco mosaic virus activity, suggesting potential pharmaceutical applications Chen et al., 2010.

Molecular Docking and Biological Activities

Vibrational, structural, and electronic studies, such as those by Vanasundari et al. (2018), have utilized molecular docking to understand the interactions of similar compounds with biological targets, indicating potential for drug development Vanasundari et al., 2018.

Environmental Degradation

Research by Niu et al. (2013) on the electrochemical degradation of 2,4-dichlorophenol over Ti/SnO2-Sb anode demonstrates the environmental relevance of related compounds, offering pathways for the removal of toxic substances from water Niu et al., 2013.

properties

IUPAC Name

4-(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfanyl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl2O3S/c18-13-5-1-11(2-6-13)10-23-16(17(21)22)9-15(20)12-3-7-14(19)8-4-12/h1-8,16H,9-10H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGWIGYLPUIXBGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(CC(=O)C2=CC=C(C=C2)Cl)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Chlorobenzyl)sulfanyl]-4-(4-chlorophenyl)-4-oxobutanoic acid

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